n,n-Bis(2-chloroethyl)-2-phenoxyaniline
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Overview
Description
N,N-Bis(2-chloroethyl)-2-phenoxyaniline is a chemical compound known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of two chloroethyl groups attached to a phenoxyaniline structure, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-2-phenoxyaniline typically involves the reaction of 2-phenoxyaniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-Phenoxyaniline} + \text{2-Chloroethyl Chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloroethyl)-2-phenoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N,N-Bis(2-chloroethyl)-2-phenoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-2-phenoxyaniline involves its interaction with cellular components, leading to various biochemical effects. It can form covalent bonds with DNA, proteins, and other biomolecules, resulting in the inhibition of cellular processes. The molecular targets and pathways involved include DNA alkylation and disruption of protein function.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-chloroethyl)amine: A related compound with similar chemical properties but different applications.
N,N-Bis(2-chloroethyl)methylamine: Another similar compound used in different industrial and research contexts.
Uniqueness
N,N-Bis(2-chloroethyl)-2-phenoxyaniline is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its phenoxyaniline moiety differentiates it from other bis(2-chloroethyl) compounds, providing unique properties and applications.
Properties
CAS No. |
27077-16-3 |
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Molecular Formula |
C16H17Cl2NO |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-2-phenoxyaniline |
InChI |
InChI=1S/C16H17Cl2NO/c17-10-12-19(13-11-18)15-8-4-5-9-16(15)20-14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChI Key |
QVTHUHDLSZTKLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2N(CCCl)CCCl |
Origin of Product |
United States |
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